Ethyl 4-(prop-2-en-1-yloxy)benzoate
Overview
Description
Mechanism of Action
Target of Action
Ethyl 4-(prop-2-en-1-yloxy)benzoate is a research chemical The specific targets of this compound are not well-documented in the literature
Mode of Action
The mode of action of this compound is currently unknown due to the lack of research data . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(prop-2-en-1-yloxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(prop-2-en-1-yloxy)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: 4-(prop-2-en-1-yloxy)benzoic acid.
Reduction: 4-(prop-2-en-1-yloxy)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(prop-2-en-1-yloxy)benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxybenzoate: Similar structure but lacks the prop-2-en-1-yloxy group.
Methyl 4-(prop-2-en-1-yloxy)benzoate: Similar but with a methyl ester group instead of an ethyl ester group.
Uniqueness
This compound is unique due to its specific ester and prop-2-en-1-yloxy functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 4-prop-2-enoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-9-15-11-7-5-10(6-8-11)12(13)14-4-2/h3,5-8H,1,4,9H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYWHQPVJCXFQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30280994 | |
Record name | ethyl 4-allyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5443-37-8 | |
Record name | 5443-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19635 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4-allyloxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30280994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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